molecular formula C15H23NO5S B2791869 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide CAS No. 946213-82-7

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide

Cat. No.: B2791869
CAS No.: 946213-82-7
M. Wt: 329.41
InChI Key: VOTHRJZVBJLLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide is a synthetic small molecule featuring the 1,3-benzodioxole moiety, a scaffold recognized for its diverse bioactivity and utility in medicinal chemistry and agrochemical research. The specific research applications and biological profile of this compound are currently under investigation. Researchers are exploring its potential as a key intermediate or active compound in various fields. Analogues of the 1,3-benzodioxole structure have demonstrated significant value in scientific development. For instance, certain derivatives have been identified as potent non-peptide antagonists of the bradykinin B1 receptor, showing promise in pharmacological models of pain, inflammation, and neuropathic conditions . In a distinct application, other 1,3-benzodioxole-based compounds have been designed as novel auxin receptor agonists, promoting root growth in plants by modulating the TIR1 receptor pathway, which highlights their potential in agricultural science . Furthermore, this chemical class is also explored for its ability to act as a physiological cooling agent by modulating the TRPM8 receptor, indicating applications in cosmetic and material sciences . The mechanism of action for this specific sulfonamide derivative is a subject of ongoing research, with its structure suggesting potential for targeted interaction with various enzymatic or receptor systems. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-2-3-4-8-16-22(17,18)10-5-9-19-13-6-7-14-15(11-13)21-12-20-14/h6-7,11,16H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHRJZVBJLLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide typically involves multiple steps, starting from benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

Paroxetine-Related Compounds ()

Paroxetine hydrochloride and its related compounds share the 1,3-benzodioxol-5-yloxy motif but differ critically in core structure:

  • Paroxetine Hydrochloride : Contains a piperidine ring substituted with a benzodioxol-oxymethyl group and a fluorophenyl moiety. Molecular weight: 365.83 (anhydrous) .
  • Paroxetine Related Compound G : Features a benzodioxol-oxymethyl group attached to a piperidine ring with biphenyl substitution. Molecular weight: 405.46 .

Key Differences :

  • Core Structure : The target compound uses a propane sulfonamide backbone, whereas Paroxetine derivatives rely on a piperidine ring. This distinction impacts conformational flexibility and target interactions.
  • Functional Groups : The sulfonamide group in the target compound contrasts with the tertiary amine in Paroxetine, suggesting divergent biological targets (e.g., sulfonamides often inhibit carbonic anhydrase or proteases, while Paroxetine is an SSRI).
Table 1: Structural and Functional Comparison
Property Target Compound Paroxetine Hydrochloride Paroxetine Related Compound G
Core Structure Propane sulfonamide Piperidine Piperidine
Benzodioxol Attachment Ether-linked Oxymethyl-linked Oxymethyl-linked
Key Substituent N-Pentyl 4-Fluorophenyl Biphenyl
Molecular Weight ~383.45 (calculated) 365.83 405.46
Pharmacological Class Hypothesized: Enzyme inhibitor SSRI (Serotonin reuptake inhibitor) Impurity/Byproduct

Comparison with Hydroxamic Acids and Heterocycles ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () and triazole derivatives () highlight structural diversity in benzodioxol-containing molecules:

  • Hydroxamic Acids : These compounds (e.g., 6–10 in ) prioritize metal-chelating hydroxamate groups, unlike the sulfonamide in the target compound. This suggests divergent mechanisms, such as antioxidant or metalloproteinase inhibition .
  • Triazole Derivatives : Synthesized via cycloaddition (), these heterocycles lack sulfonamide groups but share aromatic systems. Their biological activities (e.g., antimicrobial) may overlap with sulfonamides but via distinct pathways .

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C15H21N1O4S1
  • Molecular Weight : 317.4 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar benzodioxole structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzodioxole have shown selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilisTBD
Similar Benzodioxole DerivativeCandida albicansTBD

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been documented in various studies. Compounds similar to this compound have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) suggests that modifications in the benzodioxole moiety can enhance cytotoxicity while reducing toxicity to normal cells .

Cell LineIC50 (µM)Reference
MCF-7TBD
A549TBD
PC3TBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymatic pathways or disruption of cellular signaling processes. For example, compounds with similar structures have been shown to inhibit quorum sensing in bacteria, which is crucial for their virulence and biofilm formation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzodioxole derivatives against clinically relevant pathogens. The results indicated that certain modifications enhanced efficacy against Gram-positive bacteria while maintaining low toxicity levels in human cell lines .
  • Case Study on Anticancer Properties : In vitro studies demonstrated that specific benzodioxole derivatives could reduce cell viability in multiple cancer types. The research highlighted the importance of substituent positioning on the benzodioxole ring in determining cytotoxicity levels .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) for better solubility of intermediates.
  • Catalysts : Employ Pd catalysts for coupling reactions involving aryl ethers.

Q. Analytical Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzodioxol proton signals at δ 6.7–7.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 382.12).
  • HPLC : Purity assessment (>95% by reversed-phase C18 columns).

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies proton environments (e.g., methylene groups in the pentyl chain at δ 1.2–1.6 ppm).
    • 13^13C NMR confirms carbonyl and sulfonamide carbon signals (e.g., sulfonamide S=O at ~δ 45 ppm).
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a mobile phase of acetonitrile/water (70:30) with 0.1% formic acid for optimal separation.
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) for molecular ion detection.
  • Infrared Spectroscopy (IR) :
    • Peaks at 1150 cm1^{-1} (S=O stretching) and 1250 cm1^{-1} (C-O-C in benzodioxol).

Q. Methodological Answer :

  • Substituent Modification :
    • Benzodioxol Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding.
    • Sulfonamide Chain : Vary alkyl chain length (e.g., C3 vs. C5) to modulate lipophilicity and bioavailability.
  • In Silico Docking :
    • Use software like AutoDock to predict interactions with target enzymes (e.g., cyclooxygenase-2).
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against COX-2 or 5-lipoxygenase.
    • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).

Case Study :
Analogues with shorter alkyl chains (C3) showed 20% higher COX-2 inhibition but reduced solubility, highlighting a trade-off .

Q. Methodological Answer :

  • Reproducibility Checks :
    • Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Orthogonal Assays :
    • Validate initial findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Meta-Analysis :
    • Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting results).

Example :
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) were traced to differences in enzyme source (recombinant vs. native) .

Q. Methodological Answer :

  • Co-Solvent Systems :
    • Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug Design :
    • Convert the sulfonamide to a phosphate ester for improved intestinal absorption.
  • Nanoparticle Formulation :
    • Encapsulate in PLGA nanoparticles to sustain release and reduce renal clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.